(+)-Sesamin monocatechol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
epi-Sesamin Monocatechol: is an organic compound with the chemical formula C19H18O6 and a molecular weight of 342.34 g/mol . It is a derivative of natural products and is known for its antioxidant properties. The compound appears as a white to pale yellow crystalline solid and is relatively stable at room temperature but should be protected from light and oxygen exposure .
Vorbereitungsmethoden
The preparation of epi-Sesamin Monocatechol is complex and typically involves multiple steps. One common method is through enzyme extraction and in vitro synthesis . This process requires a combination of chemical and biological knowledge.
Analyse Chemischer Reaktionen
epi-Sesamin Monocatechol undergoes various chemical reactions, including:
Oxidation: This reaction enhances its antioxidant activity.
Reduction: Not commonly reported for this compound.
Substitution: Involves the replacement of functional groups, often using specific catalysts and conditions.
The major products formed from these reactions include dicatechol and glucuronide derivatives .
Wissenschaftliche Forschungsanwendungen
epi-Sesamin Monocatechol has a wide range of scientific research applications:
Chemistry: Used as a reference material for accurate data analysis.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of functional foods and nutraceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its antioxidant activity. It undergoes metabolism by cytochrome P450 enzymes, leading to the formation of monocatechol and dicatechol derivatives . These metabolites interact with molecular targets such as UDP-glucuronosyltransferase and catechol O-methyltransferase, influencing various biological pathways .
Vergleich Mit ähnlichen Verbindungen
epi-Sesamin Monocatechol is unique due to its specific structure and antioxidant properties. Similar compounds include:
Sesamin: A lignan found in sesame seeds, known for its health benefits.
Sesamolin: Another lignan with similar properties but different structural features.
Sesamol: A simpler structure with potent antioxidant activity.
These compounds share some biological activities but differ in their chemical structures and specific effects.
Eigenschaften
CAS-Nummer |
170713-44-7 |
---|---|
Molekularformel |
C19H18O6 |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-[(3S,3aR,6S,6aR)-6-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1 |
InChI-Schlüssel |
CGEORJKFOZSMEZ-MBZVMHRFSA-N |
Isomerische SMILES |
C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC(=C(C=C5)O)O |
Kanonische SMILES |
C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC(=C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.